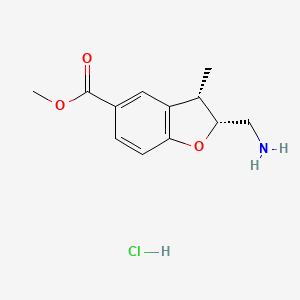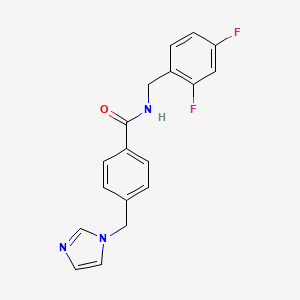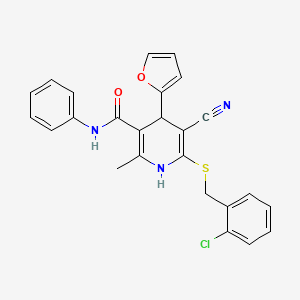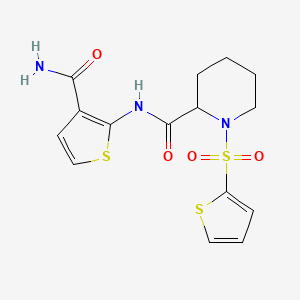
N1-(4-chlorophenethyl)-N2-(3-nitrophenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-(4-chlorophenethyl)-N2-(3-nitrophenyl)oxalamide” is a complex organic compound. It contains a chlorophenethyl group (a phenethyl group with a chlorine atom), a nitrophenyl group (a phenyl group with a nitro group), and an oxalamide group (a type of amide). The presence of these functional groups suggests that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro group could make the compound a strong electron acceptor, while the chlorophenethyl group could make it an electron donor .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the nitro group could potentially be reduced to an amino group, and the oxalamide group could participate in various condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro and chloro groups could affect its polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis Methods
N1-(4-chlorophenethyl)-N2-(3-nitrophenyl)oxalamide is a compound that can be synthesized through various chemical methods. A notable approach involves the acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes, leading to the production of di- and mono-oxalamides. This method is operationally simple and yields high results, making it a valuable technique for synthesizing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Electromechanical Properties
The compound's derivatives exhibit distinct electromechanical properties. For instance, a copolymer involving a derivative of this compound demonstrated remarkable electrochromic properties, displaying various colors and demonstrating good stability and high optical contrast. This suggests potential applications in electrochromic devices (Variş et al., 2007).
Environmental Degradation
Research into the environmental degradation of related compounds, like nitrodiphenyl ether herbicides, is crucial. Studies on the metabolism of these compounds by specific bacteria indicate their potential degradation through various biochemical pathways. This research is important for understanding the environmental fate of similar chemical structures and for developing bioremediation strategies (Keum et al., 2008).
Photophysical Properties
The photophysical properties of similar compounds, such as their absorption maxima and energy gap calculations, are areas of significant interest. These properties are key in determining the effectiveness of these compounds in various applications, including in optical materials and electronic devices. Research in this area helps in tailoring these materials for specific applications (Khalid et al., 2020).
Catalytic and Inhibition Activities
The compound and its derivatives can also exhibit catalytic and inhibition activities. For example, research has shown that certain derivatives can act as corrosion inhibitors, offering protection for metals in corrosive environments. This is particularly relevant in industrial applications where metal preservation is crucial (Thoume et al., 2021).
Wirkmechanismus
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus show clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Similar compounds have been found to interact with their targets, causing a variety of changes .
Biochemical Pathways
It is known that similar compounds can affect a wide range of biochemical pathways .
Result of Action
Similar compounds have been found to have diverse biological activities .
Zukünftige Richtungen
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a medicinal compound, future research could focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .
Eigenschaften
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-(3-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4/c17-12-6-4-11(5-7-12)8-9-18-15(21)16(22)19-13-2-1-3-14(10-13)20(23)24/h1-7,10H,8-9H2,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVFDCWJYPXLQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorophenethyl)-N2-(3-nitrophenyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluoro-4-methoxyphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2832717.png)

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2832719.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2832721.png)
![2-Methoxy-1-[(2-methoxynaphthalen-1-yl)disulfanyl]naphthalene](/img/structure/B2832723.png)

![1-(4-benzylpiperidin-1-yl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2832726.png)
![7-((4-methoxyphenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2832727.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]thiophene-2-sulfonamide](/img/structure/B2832733.png)

![((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2832735.png)
![N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2832736.png)
![[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B2832737.png)